molecular formula C8H5Cl3F2O B1411271 3,5-Dichloro-4-(difluoromethoxy)benzyl chloride CAS No. 1803714-32-0

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride

Cat. No.: B1411271
CAS No.: 1803714-32-0
M. Wt: 261.5 g/mol
InChI Key: IKKDZYXPJXYTLQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride is an organic compound belonging to the class of benzyl chlorides. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzyl chloride core. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzyl chloride typically involves the chlorination of 3,5-dichloro-4-(difluoromethoxy)benzyl alcohol. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds as follows:

3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol+SOCl23,5-Dichloro-4-(difluoromethoxy)benzyl chloride+SO2+HCl\text{3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol+SOCl2​→3,5-Dichloro-4-(difluoromethoxy)benzyl chloride+SO2​+HCl

The reaction is typically conducted at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into benzyl alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzyl alcohols and carboxylic acids.

    Reduction: Products include benzyl alcohols and hydrocarbons

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzyl chloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes. The molecular pathways involved include the modification of proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-fluorobenzyl chloride
  • 3,5-Dichloro-4-bromobenzyl chloride
  • 3,5-Dichloro-4-methoxybenzyl chloride

Uniqueness

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-5-(chloromethyl)-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)7(6(11)2-4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKDZYXPJXYTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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